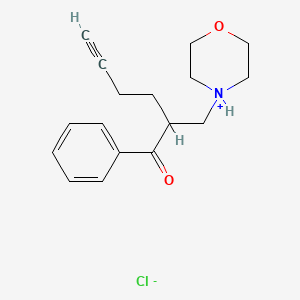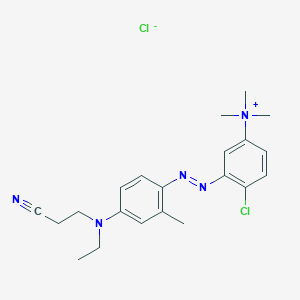
Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenaminium core with multiple functional groups, making it a versatile molecule in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride typically involves multiple steps, starting with the preparation of the benzenaminium core. The process includes:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amino groups.
Diazotization: Formation of diazonium salts from amino groups.
Coupling Reaction: Reaction of diazonium salts with other aromatic compounds to form azo compounds.
Quaternization: Introduction of the trimethylammonium group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized for high yield and minimal by-products, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of azo groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Applications De Recherche Scientifique
Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in the study of biological processes and as a marker in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzenaminium derivatives and azo compounds, such as:
- Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, bromide
- Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, iodide
Uniqueness
What sets Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
36116-28-6 |
|---|---|
Formule moléculaire |
C21H27Cl2N5 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
[4-chloro-3-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]diazenyl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C21H27ClN5.ClH/c1-6-26(13-7-12-23)17-8-11-20(16(2)14-17)24-25-21-15-18(27(3,4)5)9-10-19(21)22;/h8-11,14-15H,6-7,13H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
NYACCAKMZUTNJA-UHFFFAOYSA-M |
SMILES canonique |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)[N+](C)(C)C)Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


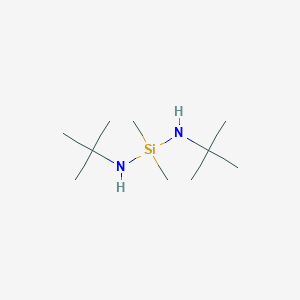
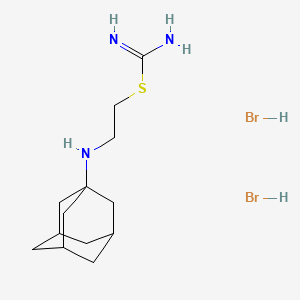
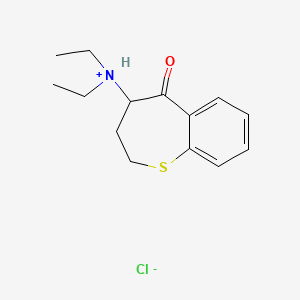
![1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15342317.png)
![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
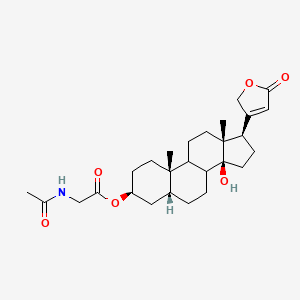
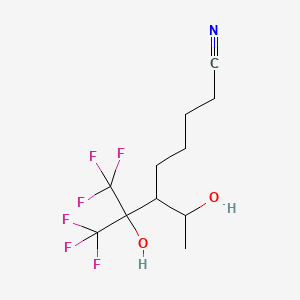
![1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol](/img/structure/B15342370.png)
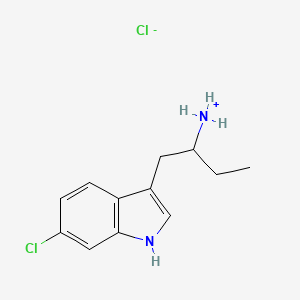
![3,3-Dimethyl-13-(4-nitro-phenyl)-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342376.png)


![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
